4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide
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Overview
Description
4-Oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique fused ring structure, which includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of TosMIC (tosylmethyl isocyanide) with 3-methylene-oxindole acetic acid ethyl ester. This reaction proceeds under basic conditions to yield the desired pyrroloquinoline derivative . Another approach involves the reduction of a 2,3,4-trisubstituted pyrrole, which is obtained by treating a vinyl sulfone with ethyl isocyanoacetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alkoxides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyrroloquinoline core.
Scientific Research Applications
4-Oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-Oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxamide can be compared with other similar compounds, such as:
4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
1-Oxo-2,9-dihydro-1H-β-carboline-4-carboxylic acid ethyl ester: This isomeric compound has a different arrangement of the fused rings, leading to distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-11(16)7-5-14-10-9(7)6-3-1-2-4-8(6)15-12(10)17/h1-5,14H,(H2,13,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAODUYCJRGXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575575 |
Source
|
Record name | 4-Oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918474-13-2 |
Source
|
Record name | 4-Oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinoline-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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